molecular formula C40H64O4 B608298 Kahweol eicosanate CAS No. 108214-32-0

Kahweol eicosanate

Cat. No.: B608298
CAS No.: 108214-32-0
M. Wt: 608.94
InChI Key: BPMBWEOACWITBW-RXJNEBBJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Kahweol eicosanate is synthesized from kahweol through esterification with eicosanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes. The kahweol is extracted from coffee beans using methods such as Soxhlet extraction or direct saponification. The extracted kahweol is then esterified with eicosanoic acid in the presence of a suitable catalyst. The product is purified through crystallization or chromatography techniques to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

Kahweol eicosanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Kahweol eicosanate has numerous scientific research applications, including:

Mechanism of Action

Kahweol eicosanate exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Kahweol eicosanate is similar to other diterpenes such as cafestol and kahweol. it exhibits unique properties due to its esterification with eicosanoic acid:

List of Similar Compounds

Properties

IUPAC Name

[(1S,4R,12R,13S,16S,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl icosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H64O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-37(41)44-31-40(42)30-39-27-23-34-33-25-28-43-35(33)24-26-38(34,2)36(39)22-21-32(40)29-39/h24-26,28,32,34,36,42H,3-23,27,29-31H2,1-2H3/t32-,34-,36+,38-,39-,40+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMBWEOACWITBW-RXJNEBBJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCC1(CC23CCC4C5=C(C=CC4(C2CCC1C3)C)OC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OC[C@@]1(C[C@@]23CC[C@H]4C5=C(C=C[C@@]4([C@H]2CC[C@H]1C3)C)OC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H64O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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